molecular formula C6H10ClNO3 B2632751 Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride CAS No. 2219370-80-4

Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride

Cat. No.: B2632751
CAS No.: 2219370-80-4
M. Wt: 179.6
InChI Key: RXEFTZPOEWIZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride (CAS 2219370-80-4) is a high-purity chemical compound offered for research and development purposes. This complex heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research . The compound features a fused dioxolo-pyridinone structure, which serves as a valuable building block for the synthesis of more complex molecules. With a molecular formula of C6H10ClNO3 and a molecular weight of 179.60 g/mol , it is characterized by its specific SMILES code: O=C(O1)OC2C1CNCC2.[H]Cl . Researchers utilize this compound in the exploration of novel therapeutic agents, leveraging its unique structure to develop molecules with potential biological activity. The hydrochloride salt form enhances its stability and solubility for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-6-9-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFTZPOEWIZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyridine derivative with a dioxolane compound in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride has been studied for its biological activities that may contribute to drug development. Its structural characteristics suggest potential interactions with biological targets, which can lead to the discovery of new therapeutic agents.
  • Anticancer Research : Preliminary studies indicate that this compound may interact with the ABCG2 transporter, which plays a crucial role in the pharmacokinetics of various anticancer drugs. Understanding these interactions can help in developing strategies to improve the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms .
  • Transdermal Drug Delivery : The hydrochloride form enhances solubility, making this compound suitable for transdermal formulations. This application is significant for delivering active pharmaceutical ingredients through the skin, potentially improving bioavailability and patient compliance .
  • Pharmacodynamics : Research indicates that this compound exhibits notable biological activities that may include anti-inflammatory and analgesic effects. These activities are essential for developing treatments for conditions such as arthritis and chronic pain .
  • Interaction Studies : Interaction studies have shown that this compound can modulate the activity of certain enzymes and receptors involved in disease pathways. For instance, its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 suggests a role in managing metabolic disorders .

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to exhibit properties distinct from other compounds in its class. Below is a comparative analysis highlighting its features against similar compounds:

Compound NameStructure CharacteristicsUnique Features
[1,3]Dioxolo[4,5-b]pyridineContains dioxole and pyridine but lacks hydrogen saturationLess soluble; primarily used as an intermediate
Dihydropyridine DerivativesSaturated pyridine ring with varying substituentsKnown for calcium channel blocking activity
HexahydropyridinesFully saturated nitrogen-containing ringsExhibits diverse pharmacological activities

This comparison underscores the potential advantages of this compound in terms of solubility and bioactivity.

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

  • Study on Anticancer Efficacy : A study explored the compound's ability to enhance the cytotoxic effects of established anticancer drugs by inhibiting ABCG2-mediated drug efflux in cancer cell lines . The findings suggested that co-administration could improve treatment outcomes for resistant cancer types.
  • Transdermal Formulation Development : Research into transdermal delivery systems highlighted the compound's compatibility with various permeation enhancers, suggesting its viability as a candidate for skin-based therapies .

Mechanism of Action

The mechanism of action of Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) (3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one Hydrochloride
  • Structure : Replaces the dioxolane ring with an oxazolo ring (oxygen and nitrogen in the heterocycle).
  • Properties : The oxazolo variant exhibits distinct reactivity due to the presence of a secondary amine in the ring. Its stereochemistry (3aS,7aR) is critical for enantioselective synthesis .
  • Applications: Potential use in chiral catalysis or as a precursor for bioactive molecules, differing from the dioxolane analogue’s pharmaceutical focus .
b) Hydrastinine Hydrochloride (1,3-Dioxolo[4,5-g]isoquinolin-5-ol Hydrochloride)
  • Structure: Features a dioxolane fused to an isoquinoline core instead of pyridine.
  • Properties: Known as a semi-synthetic alkaloid derivative with historical use as a vasoconstrictor. The isoquinoline scaffold imparts different electronic properties compared to pyridine-based analogues .
c) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
  • Structure : Pyrrolo-pyridine fused system with carboxylic acid substituents.
  • Properties : These derivatives (e.g., 5-chloro or 5-methoxy variants) exhibit high synthetic yields (71–95%) and are studied for their antimicrobial or kinase-inhibitory activity, contrasting with the dioxolane-pyridine’s neutral heterocyclic framework .
d) Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one Hydrochloride
  • Structure : Replaces pyridine with pyrrolidine, reducing aromaticity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Research Findings
Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one HCl C₈H₁₂ClNO₃ 205.64 1909294-20-7 Dioxolane-pyridine fusion, rac form Pharmaceutical intermediates
(3aS,7aR)-Oxazolo-pyridinone HCl C₇H₁₁ClN₂O₂ 190.63 1864003-41-7 Oxazolo ring, enantiopure synthesis Chiral building blocks
Hydrastinine HCl C₁₁H₁₄ClNO₃ 207.23 N/A Isoquinoline-dioxolane fusion Vasoconstrictor (historical)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ 162.15 N/A High-yield synthesis (95%) Antimicrobial agents

Pharmacological and Industrial Relevance

  • Oxazolo-pyridinone: Limited bioactivity data but structurally analogous to GABA receptor modulators.
  • Hydrastinine : Largely obsolete medically but remains a reference in alkaloid chemistry .

Biological Activity

Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10ClNO3C_6H_{10}ClNO_3 and a molecular weight of approximately 179.60 g/mol. Its unique bicyclic structure incorporates both dioxole and pyridine moieties, contributing to its diverse biological activity and applications in various fields, including medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction modulates their activity, leading to various physiological responses. The compound's mechanism of action is context-dependent and varies according to the specific biological target being investigated.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. Preliminary studies suggest its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial drug development.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting potential applications in oncology as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study assessed the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed significant inhibition of cell proliferation with an IC50 value indicating moderate potency against these cell lines .
  • Study 2 : Another investigation examined the antimicrobial properties against various pathogens. The compound was found to exhibit a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
[1,3]Dioxolo[4,5-b]pyridineContains dioxole and pyridine but lacks hydrogen saturationLess soluble; primarily used as an intermediate
Dihydropyridine DerivativesSaturated pyridine ring with varying substituentsKnown for calcium channel blocking activity
HexahydropyridinesFully saturated nitrogen-containing ringsExhibits diverse pharmacological activities

The uniqueness of this compound lies in its specific structure that combines dioxole and pyridine functionalities while retaining potential bioactivity that may not be present in closely related compounds .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride, and how can intermediates be optimized for yield?

  • Methodology : Multi-step synthesis involving cyclization of bicyclic precursors under acidic conditions. For example, and describe analogous compounds synthesized via ring-closing reactions using HCl to form hydrochloride salts. Key intermediates (e.g., pyrrolidine or piperidine derivatives) should be purified via recrystallization or column chromatography. Reaction optimization (e.g., temperature, solvent polarity) improves yield .
  • Data Validation : Monitor reaction progress using TLC or HPLC, with final product purity confirmed by ¹H/¹³C NMR (e.g., δ 3.5–5.0 ppm for dioxolane protons) and mass spectrometry (e.g., [M+H]+ at m/z 291.78 for C₁₆H₁₈ClNO₂) .

Q. How is the stereochemical configuration of this compound determined?

  • Methodology : Chiral HPLC or X-ray crystallography for resolving enantiomers (e.g., specifies (3aR,6aS)-configuration). Polarimetry or circular dichroism (CD) can corroborate optical activity. Computational modeling (DFT) predicts stable conformers .
  • Case Study : details β-Hydrastine hydrochloride’s stereochemistry, validated via crystallographic data (CCDC deposition codes). Similar approaches apply to the target compound .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210–254 nm). Compare against certified reference standards (e.g., ).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to identify impurities (e.g., hydrolyzed dioxolane rings). LC-MS/MS quantifies degradation products .

Advanced Research Questions

Q. How can impurities in this compound be profiled and controlled during synthesis?

  • Methodology :

  • Impurity Identification : Use preparative HPLC to isolate impurities, followed by high-resolution MS and 2D NMR (COSY, HSQC). and list structurally related impurities (e.g., halogenated byproducts).
  • Control Strategy : Adjust reaction stoichiometry (e.g., HCl equivalents) to minimize over-alkylation. Implement in-process controls (IPC) via inline FTIR to monitor intermediate formation .

Q. What pharmacological screening approaches are suitable for evaluating the compound’s bioactivity?

  • Methodology :

  • In vitro : Target-based assays (e.g., kinase inhibition, receptor binding) using fluorescence polarization or SPR. and highlight similar bicyclic compounds (e.g., forodosine) tested in T-cell malignancy models.
  • In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and metabolic stability (e.g., plasma half-life via LC-MS). Toxicity profiling includes hepatic enzyme assays (ALT/AST) .

Q. How does the compound’s bicyclic structure influence its physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • Computational : Predict logP and pKa using software (e.g., MarvinSuite, ACD/Labs). and provide empirical data for analogs (e.g., logP ~1.5 for C₁₃H₁₇N·HCl).
  • Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) via shake-flask method. DSC/TGA evaluates thermal stability (melting point >200°C typical for hydrochloride salts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.